

Application Note: Analysis of α -Ylangene using Solid-Phase Microextraction (SPME)

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Compound of Interest

Compound Name: *alpha-Ylangene*

Cat. No.: *B1205585*

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Abstract

This application note details a sensitive and efficient method for the analysis of α -ylangene, a sesquiterpene of interest in fragrance, flavor, and pharmaceutical research, using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This solvent-free sample preparation technique offers significant advantages, including simplicity, speed, and high sensitivity, making it ideal for the routine analysis of α -ylangene in various matrices. This document provides a comprehensive protocol, including sample preparation, SPME parameters, and GC-MS conditions, as well as representative quantitative data.

Introduction

Alpha-ylangene is a tricyclic sesquiterpene hydrocarbon found in the essential oils of various plants, most notably ylang-ylang (*Cananga odorata*). Its unique aromatic profile contributes to the characteristic scent of these essential oils, which are widely used in the perfume and cosmetics industries. Beyond its olfactory properties, α -ylangene and other sesquiterpenes are subjects of ongoing research for their potential pharmacological activities. Accurate and reliable quantification of α -ylangene is crucial for quality control in the fragrance industry and for advancing research into its biological effects.

Headspace solid-phase microextraction (HS-SPME) is a powerful and green analytical technique for the extraction of volatile and semi-volatile organic compounds from a sample matrix.[1] In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[2] This method is particularly well-suited for the analysis of terpenes like α -ylangene from complex matrices such as essential oils, plant materials, and biological fluids.

Experimental

Materials and Reagents

- α -Ylangene standard (purity $\geq 95\%$)
- Organic solvent for standard preparation (e.g., methanol or hexane)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
- SPME holder (manual or autosampler)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

Instrumentation and Analytical Conditions

- Gas Chromatograph: Agilent 7890B GC or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- SPME Fiber: 50/30 μm DVB/CAR/PDMS (Supelco) or similar fiber suitable for semi-volatiles.
- Injector: Split/splitless inlet, operated in splitless mode.
- Injector Temperature: 250 $^{\circ}\text{C}$
- Carrier Gas: Helium at a constant flow of 1.0 mL/min

- Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, ramped to 280 °C at 10 °C/min, and held for 5 minutes.
- MSD Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 40-400

Protocols

Standard Preparation

- Prepare a stock solution of α -ylangene (e.g., 1000 $\mu\text{g/mL}$) in a suitable organic solvent.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.1 to 50 $\mu\text{g/mL}$.

Sample Preparation

- For liquid samples (e.g., essential oils), accurately weigh a known amount of the sample (e.g., 10 mg) into a 20 mL headspace vial. Dilute with a suitable solvent if necessary to bring the α -ylangene concentration within the calibration range.
- For solid samples (e.g., plant material), accurately weigh a known amount of the homogenized sample (e.g., 100 mg) into a 20 mL headspace vial.
- Add a small magnetic stir bar to the vial for agitation during extraction.
- Seal the vial tightly with a magnetic screw cap containing a PTFE/silicone septum.

HS-SPME Procedure

- Place the sealed vial in a heating block or autosampler tray set to the desired extraction temperature (e.g., 80 °C).

- Allow the sample to equilibrate at this temperature for a set period (e.g., 15 minutes) with gentle agitation.
- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
- After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port.
- Desorb the analytes from the fiber in the hot injector for a specified time (e.g., 5 minutes) in splitless mode.
- After desorption, remove the fiber from the injector and condition it in a separate heated port or in the GC injector at a higher temperature (e.g., 270 °C) for a few minutes before the next analysis to prevent carryover.

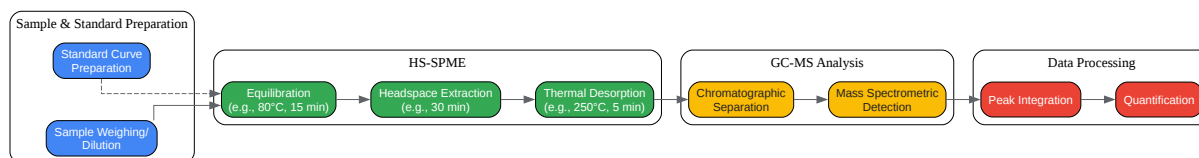
Quantitative Data

The following table summarizes representative quantitative data for the analysis of α -ylangene using the described HS-SPME-GC-MS method. This data is synthesized from typical performance characteristics observed for the analysis of sesquiterpenes by SPME.[\[1\]](#)[\[3\]](#)

Parameter	Result
Linear Range	0.1 - 50 $\mu\text{g/mL}$
Correlation Coefficient (r^2)	> 0.99
Recovery	92 - 105%
Limit of Detection (LOD)	0.05 $\mu\text{g/L}$
Limit of Quantification (LOQ)	0.15 $\mu\text{g/L}$
Intra-day Precision (RSD)	< 5%
Inter-day Precision (RSD)	< 10%

Visualizations

Experimental Workflow



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